6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride

Description

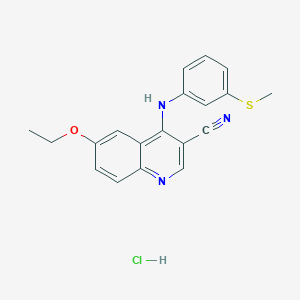

6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic quinoline derivative characterized by a carbonitrile group at position 3, an ethoxy substituent at position 6, and a 3-(methylthio)phenylamino moiety at position 4. The hydrochloride salt form enhances its solubility in polar solvents, a critical feature for pharmaceutical applications. Quinoline derivatives are widely investigated for their biological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name |

6-ethoxy-4-(3-methylsulfanylanilino)quinoline-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS.ClH/c1-3-23-15-7-8-18-17(10-15)19(13(11-20)12-21-18)22-14-5-4-6-16(9-14)24-2;/h4-10,12H,3H2,1-2H3,(H,21,22);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQPQPXFCSPULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=CC=C3)SC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 6-ethoxyquinoline-3-carbonitrile with 3-(methylthio)aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce aminoquinoline derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride exhibits significant anticancer activity. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines, including breast, colon, and prostate cancers.

Case Study

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Its effectiveness varies among different bacteria and fungi.

Minimum Inhibitory Concentrations (MICs)

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

This table illustrates the antimicrobial efficacy of the compound against selected pathogens, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Structure-Activity Relationship (SAR)

Recent studies have focused on optimizing the structure-activity relationship of this compound to enhance its efficacy and reduce toxicity. Modifications to the methoxy and methylthio groups have been explored to improve selectivity for cancer cells while minimizing effects on normal cells.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride can be contextualized by comparing it to 6-Amino-4-[(3-chloro-4-(2-pyridylmethoxy)phenyl)amino]-7-ethoxyquinoline-3-carbonitrile (CAS 848139-78-6, ), a closely related quinoline derivative.

Table 1. Structural and Functional Comparison

Key Findings

The pyridylmethoxy group in the analogue adds steric bulk and hydrogen-bonding capacity, possibly influencing receptor selectivity.

Positional Variations: The ethoxy group at position 6 in the target contrasts with the amino group at position 6 in the analogue. This difference may alter solubility profiles, as amino groups are more hydrophilic.

The target’s methylthio group might favor hydrophobic binding pockets in enzymes or receptors.

Biological Activity

The compound 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline and its derivatives are known for their diverse pharmacological properties, including antimalarial, antibacterial, antiviral, and anticancer activities. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride can be represented as follows:

This compound features a quinoline core, an ethoxy group, a methylthio-substituted phenyl ring, and a carbonitrile functional group. These structural components contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of benzothiazolo[3,2-a]quinolone derivatives, which share structural similarities with quinolines. These compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting that 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride may possess comparable properties .

In Vitro Studies

In vitro studies have been pivotal in assessing the biological activity of quinoline derivatives. A notable study evaluated various quinoline compounds for their cytotoxic effects on cancer cell lines. Results indicated that modifications to the quinoline structure significantly influenced their cytotoxicity profiles. The presence of the ethoxy and methylthio groups in 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline may enhance its interaction with cellular targets compared to other derivatives .

Data Table: Biological Activities of Related Quinoline Derivatives

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial efficacy of quinoline derivatives involved testing several compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics like norfloxacin. This suggests that 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline could be further explored for its potential as an antibacterial agent .

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, various quinoline derivatives were tested against breast and lung cancer cell lines. The results indicated that compounds with specific substituents exhibited significant cytotoxic effects. Given its structural features, 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline may warrant similar testing to establish its efficacy against cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for synthesizing 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride, and what are the critical parameters influencing yield and purity?

Methodology : A multi-step synthesis approach is typically employed, starting with functionalization of the quinoline core. Key steps include nucleophilic substitution to introduce the ethoxy group, followed by coupling with the 3-(methylthio)phenylamine moiety. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling reactions), and catalyst selection (e.g., palladium-based catalysts for cross-coupling). Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is essential for achieving ≥95% purity. Monitoring reaction progress via TLC and intermediate characterization (NMR, MS) ensures reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride, and how should data interpretation be approached?

Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include the quinoline C-3 carbonitrile (~110 ppm) and methylthio group (~15 ppm for S-CH₃).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%).

Cross-reference spectral data with structurally similar quinoline derivatives to resolve ambiguities, particularly for overlapping aromatic proton signals .

Q. What are the key considerations for ensuring the solubility and stability of 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride in various solvents under experimental conditions?

Methodology : Solubility screening in DMSO, ethanol, and aqueous buffers (pH 4–7) is critical for biological assays. Stability studies under thermal (40–60°C), photolytic (UV exposure), and hydrolytic (humidity-controlled chambers) conditions identify degradation pathways. Use dynamic light scattering (DLS) to monitor aggregation. Store lyophilized samples under argon at –20°C to prevent oxidation of the methylthio group .

Q. What safety protocols and personal protective equipment (PPE) are essential when handling this compound in laboratory settings?

Methodology : Adopt GHS-compliant practices:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Emergency eyewash stations and safety showers must be accessible. Conduct regular risk assessments for prolonged exposure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

Methodology : Apply Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. For example, reducing reaction time or temperature may suppress side reactions (e.g., over-alkylation). Validate via LC-MS to track by-product profiles .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodology : Cross-validate computational models (e.g., DFT for reaction pathways) with experimental kinetics. Reassess solvent effects or implicit/explicit solvation models in simulations. Use sensitivity analysis to identify discrepancies, such as unaccounted steric hindrance from the methylthio group .

Q. How can computational tools predict environmental fate and degradation pathways?

Methodology : Employ Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-lives. Simulate hydrolysis (pH-dependent) and photolysis (UV-Vis spectra analysis) pathways. Validate with LC-MS/MS to detect transformation products in environmental matrices .

Q. What advanced techniques elucidate solid-state structure and polymorphism?

Methodology :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks.

- DSC/TGA : Monitor thermal transitions (melting points, decomposition).

- PXRD : Compare experimental patterns with predicted polymorphs (Mercury software).

For hygroscopic samples, use controlled humidity chambers during analysis .

Q. How to design experiments for structure-activity relationship (SAR) studies of derivatives?

Methodology : Synthesize analogs with variations in the ethoxy, methylthio, or carbonitrile groups. Screen against target enzymes (e.g., kinase assays) and apply multivariate analysis (PCA or PLS) to correlate substituent effects with bioactivity. Use molecular docking to rationalize SAR trends .

Q. What methodologies analyze trace impurities or degradation products?

Methodology :

- LC-HRMS : Identify impurities via exact mass and fragmentation patterns.

- Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions.

- Stability-Indicating Methods : Develop HPLC protocols with baseline separation of degradation peaks. Compare impurity profiles across batches to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.